Ganoderenic acid C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

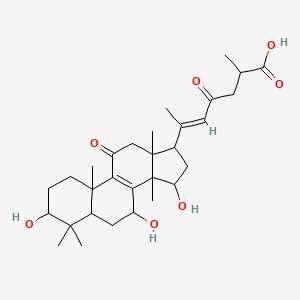

C30H44O7 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(E)-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |

InChI Key |

DIEUZIPSDUGWLD-XNTDXEJSSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Biological Significance of Ganoderenic Acid C from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest within the scientific community. Its discovery has paved the way for numerous investigations into its therapeutic potential, particularly in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data on its biological efficacy. Furthermore, key signaling pathways modulated by this bioactive molecule are elucidated through structured diagrams to facilitate a deeper understanding of its mechanism of action. This document aims to serve as a critical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a rich source of structurally diverse and biologically active triterpenoids, collectively known as ganoderic acids.[1] These compounds are primarily responsible for the pharmacological properties attributed to this fungus, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3] Among these, this compound, a highly oxygenated lanostane-type triterpene, has garnered attention for its potent cytotoxic activities against cancer cell lines.[4] First isolated and characterized by Komoda et al. in 1985, its structure was elucidated through extensive spectroscopic analysis.[4] This guide delves into the technical aspects of this compound, from its initial discovery to its potential therapeutic applications.

Extraction and Isolation of this compound

The isolation of this compound from the fruiting bodies of Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification. The concentration of ganoderic acids can vary depending on the strain and cultivation conditions of the mushroom.[5]

Experimental Protocol: Extraction and Preliminary Fractionation

This protocol outlines a common method for obtaining a crude triterpenoid-rich extract from Ganoderma lucidum.

-

Preparation of Material: The fruiting bodies of Ganoderma lucidum are first dried and then ground into a fine powder to increase the surface area for efficient extraction.[5]

-

Solvent Extraction: The powdered mushroom is typically extracted with a high-polarity organic solvent. Ethanol (B145695) (80-95%) is a preferred choice due to its extraction efficiency and relatively low toxicity.[5][6] The extraction can be performed using various techniques:

-

Maceration: Soaking the powder in the solvent for an extended period.[5]

-

Ultrasonic-Assisted Extraction (UAE): Utilizing ultrasonic waves to enhance solvent penetration and cell wall disruption. A typical procedure involves sonicating a mixture of the powder and 80% ethanol (1:20 w/v) for 45 minutes at 45°C.[5]

-

Soxhlet Extraction: Continuous extraction with a hot solvent.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5][6]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarities to separate compounds based on their solubility. This step helps in the initial fractionation of the extract.[5]

Experimental Protocol: Chromatographic Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient solvent system, such as chloroform/acetone or a similar combination, to separate fractions based on polarity.[6]

-

Reversed-Phase C-18 Column Chromatography: Fractions enriched with this compound are further purified on a reversed-phase C-18 column using a water/methanol gradient system.[6]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often accomplished using preparative HPLC with a C-18 column and a suitable mobile phase, such as acetonitrile (B52724) and 0.1% aqueous acetic acid, to yield highly pure this compound.[6][7] The separation can be monitored using a DAD detector at a wavelength of 254 nm.[7]

Experimental Workflow for Isolation of this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][6]

-

Formal Name: (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[4]

-

Molecular Formula: C₃₀H₄₄O₇[4]

-

Molecular Weight: 516.7 g/mol [4]

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly cytotoxicity against cancer cells. The following table summarizes the available quantitative data for this compound and related ganoderic acids for comparative purposes.

| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |

| This compound | Cytotoxicity | H460 (Human lung cancer) | 93 µM | [4] |

| Ganoderenic Acid D | Cytotoxicity | Hep G2 (Human liver cancer) | 0.14 mg/mL | [8] |

| Ganoderenic Acid D | Cytotoxicity | HeLa (Human cervical cancer) | 0.18 mg/mL | [8] |

| Ganoderenic Acid D | Cytotoxicity | Caco-2 (Human colorectal adenocarcinoma) | 0.26 mg/mL | [8] |

Signaling Pathway Modulation

The anti-inflammatory and anti-cancer effects of ganoderic acids are largely attributed to their ability to modulate key intracellular signaling pathways.[9] While specific data for this compound is still emerging, the broader class of ganoderic acids is known to primarily target the NF-κB and MAPK signaling cascades.[9][10]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[9] Ganoderic acids have been shown to inhibit this pathway, thereby suppressing the production of pro-inflammatory cytokines like TNF-α.[9] This inhibitory action is central to their anti-inflammatory properties.[9][10]

Inhibition of NF-κB Signaling by Ganoderic Acids

Caption: Ganoderic acids inhibit the NF-κB pathway, reducing inflammatory gene expression.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Ganoderic acids can inhibit the phosphorylation of key MAP kinases such as ERK1/2 and JNK, which in turn suppresses the activation of the AP-1 transcription factor.[10]

Conclusion

This compound stands out as a promising bioactive compound from Ganoderma lucidum with demonstrated cytotoxic effects. The methodologies for its isolation and purification are well-established, relying on a combination of solvent extraction and multi-step chromatography. While the precise molecular targets of this compound are still under active investigation, its biological activities are likely mediated through the modulation of critical signaling pathways such as NF-κB and MAPK, consistent with the broader class of ganoderic acids. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a lead compound for novel drug discovery, particularly in the field of oncology. This guide provides a foundational technical overview to support and stimulate future research in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Ganoderenic Acid C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest within the scientific community. Exhibiting a range of biological activities, it holds potential for therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its investigation, and a summary of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables for clarity and ease of comparison. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and experimental design.

Physicochemical Properties

This compound is a complex organic molecule with a tetracyclic triterpenoid core structure. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | |

| Molecular Formula | C₃₀H₄₄O₇ | |

| Molecular Weight | 516.67 g/mol | |

| CAS Number | 100665-42-7 | |

| Appearance | Solid | |

| InChI Key | DIEUZIPSDUGWLD-OHKNMCQLSA-N | |

| SMILES | CC1(C)--INVALID-LINK--CCC2(C)C3=C(C4(--INVALID-LINK--CC(C4(CC3=O)C)/C(C)=C/C(CC(C)C(O)=O)=O)C)--INVALID-LINK--CC12 |

Table 2: Solubility and Physical Constants of this compound

| Property | Value | Notes |

| Solubility | Soluble in methanol. Ganoderic acids, in general, are poorly soluble in water but soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide. | Specific quantitative solubility data in a range of solvents is not readily available in the literature. |

| pKa (predicted) | 4.32 (Strongest Acidic) | This is a computationally predicted value and may vary from experimental values. |

| Melting Point | Data not available | Melting points of related ganoderic acids vary, for example, Ganoderic acid D has a melting point of 218-220 °C. |

Table 3: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Data Summary | Notes |

| Mass Spectrometry (MS) | Expected [M-H]⁻ ion at m/z 515.3. Common fragments may include losses of H₂O and CO₂. | APCI and ESI are common ionization techniques used for the analysis of ganoderic acids. |

| ¹H-NMR Spectroscopy | While specific peak lists are not readily available, ¹H-NMR is a key technique for the structural elucidation of ganoderic acids. | Data for closely related compounds can be found in the literature. |

| ¹³C-NMR Spectroscopy | As with ¹H-NMR, detailed spectral data for this compound is not available in public databases, but the technique is crucial for its identification. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and carboxylic acid groups are expected. | FT-IR has been used to characterize extracts containing ganoderic acids. |

Biological Activity and Mechanism of Action

This compound has been reported to exhibit cytotoxic activity against certain cancer cell lines. The primary reported activity is against H460 human non-small cell lung cancer cells, with a reported IC₅₀ value of 93 µM. The mechanisms of action for ganoderic acids, in general, involve the modulation of key cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

Key Signaling Pathways

Ganoderic acids have been shown to influence several critical signaling pathways, including the NF-κB, MAPK, and JAK/STAT pathways. These pathways are often dysregulated in cancer and inflammatory diseases.

The NF-κB pathway is a crucial regulator of the inflammatory response. Ganoderic acids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

Figure 1: Inhibition of the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Ganoderic acids can modulate this pathway to induce apoptosis in cancer cells.

Figure 2: Modulation of the MAPK signaling pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Its inhibition by ganoderic acids can suppress tumor growth and survival.

Figure 3: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The isolation of this compound from Ganoderma lucidum typically involves solvent extraction followed by chromatographic purification.

Figure 4: General workflow for isolation and purification.

Protocol:

-

Extraction:

-

Macerate powdered, dried fruiting bodies of Ganoderma lucidum with 95% ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate under reduced pressure to obtain the crude ethanolic extract.

-

-

Silica Gel Column Chromatography:

-

Suspend the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column.

-

Elute the column with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the components based on polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing ganoderic acids.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest and concentrate.

-

Further purify the enriched fraction using preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

H460 human non-small cell lung cancer cells

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed H460 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

-

Conclusion

This compound is a promising natural product with demonstrated biological activity. This technical guide provides a foundational resource for researchers interested in its further investigation. The presented physicochemical data, experimental protocols, and signaling pathway diagrams are intended to facilitate the design and execution of future studies aimed at elucidating its therapeutic potential. Further research is warranted to fully characterize its pharmacological profile and to explore its development as a potential therapeutic agent.

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to Ganoderenic Acid C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, formula, and biological activities of this compound, a bioactive triterpenoid (B12794562) isolated from mushrooms of the Ganoderma genus. The information presented herein is intended to support research and development efforts in pharmacology and natural product chemistry.

This compound is a highly oxygenated lanostane-type triterpenoid. It is crucial to distinguish it from the similarly named Ganoderic Acid C, as they possess different molecular formulas and weights.

Chemical Identifiers:

-

IUPAC Name: (3β,7β,15α,20E)-3,7,15-Trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid

-

CAS Number: 100665-42-7

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₃₀H₄₄O₇ | [1][2] |

| Molecular Weight | 516.67 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Methanol (B129727) and DMSO | [1][2] |

| Origin | Fungus/Ganoderma sp. | [2] |

Spectroscopic Data

| Spectroscopic Data | Description | Citations |

| Mass Spectrometry (MS) | In negative ion mode (ESI or APCI), the precursor ion is the deprotonated molecule [M-H]⁻ at approximately m/z 515.3.[1] Common fragmentation pathways involve the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da), leading to fragment ions around m/z 497.3 ([M-H-H₂O]⁻) and m/z 471.3 ([M-H-CO₂]⁻).[1] In positive ion mode, the protonated molecule [M+H]⁺ is observed.[1] A characteristic fragmentation for many ganoderic acids is the cleavage of the C20-C22 bond, resulting in a loss of 130 Da.[4] | |

| Infrared (IR) Spectroscopy | As a complex triterpenoid, the IR spectrum of this compound would exhibit characteristic absorption bands. Based on data from similar compounds, these would include: a broad band for O-H stretching (hydroxyl groups) around 3400 cm⁻¹, C-H stretching (alkane groups) around 2960 cm⁻¹, and strong C=O stretching (carbonyl and carboxyl groups) between 1660-1760 cm⁻¹.[3][5][6] | |

| ¹H-NMR and ¹³C-NMR | Specific chemical shift data for this compound is not widely published. However, analysis of related compounds such as Ganoderic acid C and C6 shows characteristic signals for multiple methyl groups (singlets and doublets between δ 0.6-1.7), hydroxyl-bearing methines, and olefinic protons.[3][5] The ¹³C-NMR spectra typically show signals for carbonyl carbons (>200 ppm), olefinic carbons (120-160 ppm), and hydroxyl-bearing carbons (60-80 ppm).[5] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation and purification of ganoderic acids from Ganoderma lucidum.[2]

Isolation and Purification of this compound

1. Raw Material Preparation:

-

Obtain dried fruiting bodies of Ganoderma lucidum.

-

Clean the raw material to remove any foreign debris.

-

Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to maximize the surface area for extraction.

2. Crude Triterpenoid Extraction:

-

Macerate the powdered Ganoderma lucidum (e.g., 1 kg) with 95% ethanol (B145695) (10 L) at room temperature for 24 hours, stirring occasionally.

-

Filter the mixture through cheesecloth, followed by Whatman No. 1 filter paper.

-

Repeat the extraction process on the solid residue two additional times with fresh 95% ethanol.

-

Combine the three ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator. The temperature should not exceed 50°C.

3. Solvent-Solvent Partitioning:

-

Suspend the concentrated crude extract in distilled water.

-

Perform liquid-liquid extraction with an equal volume of a nonpolar solvent like methylene (B1212753) chloride or ethyl acetate (B1210297), repeated three times.

-

Combine the organic fractions, which now contain the triterpenoid-enriched fraction.

-

Dry the organic fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

4. Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (200-300 mesh) column packed in an appropriate nonpolar solvent (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of the column solvent and load it onto the column.

-

Elute the column with a gradient solvent system, gradually increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by a methanol gradient).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions identified as containing this compound.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is achieved using a preparative or semi-preparative HPLC system.

-

Column: C18 reversed-phase column.[4]

-

Mobile Phase: A gradient system of acetonitrile (B52724) and water with 0.1% acetic or formic acid is typically effective.[4]

-

Detection: UV detector set at approximately 252 nm.[4]

-

Dissolve the semi-purified fraction in the mobile phase, filter, and inject onto the column.

-

Collect the peak corresponding to this compound and verify its purity via analytical HPLC and mass spectrometry.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α). By inhibiting this pathway, this compound can suppress the production of these inflammatory mediators.[2][7] It has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways.[2][7]

Cytotoxic and Anti-Cancer Activity

Like many other ganoderic acids, this compound exhibits cytotoxic effects against various cancer cell lines. While the specific mechanism for H460 lung cancer cells is part of a broader activity profile, ganoderic acids are known to induce apoptosis (programmed cell death) through the intrinsic, mitochondria-mediated pathway.[8][9] This process typically involves:

-

Disruption of the mitochondrial membrane potential.[9]

-

Release of cytochrome c from the mitochondria into the cytosol.[9][10]

-

Activation of the caspase cascade, particularly caspase-9 and the executioner caspase-3.[10][11]

-

Induction of cell cycle arrest, often at the G1 phase.[9]

Visualizations

Experimental Workflow

Caption: Workflow for the Isolation and Purification of this compound.

Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jfda-online.com [jfda-online.com]

- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Ganoderenic Acid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, with a focus on its anti-inflammatory and anti-cancer properties. The document details experimental protocols, summarizes quantitative data, and visualizes the key signaling pathways modulated by this compound to support further investigation and drug development endeavors.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the primary biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Biological Activity | Assay System | Target | Metric | Value | Reference(s) |

| Inhibition of TNF-α Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | Tumor Necrosis Factor-alpha (TNF-α) | IC50 | 24.5 µg/mL | [1][2] |

Table 2: Qualitative Summary of Anti-cancer Activity of Ganoderic Acids (Specific IC50 for this compound not available in reviewed literature)

| Cancer Type | Cell Lines | Observed Effects of Ganoderic Acids (as a class) | Reference(s) |

| General | Various human carcinoma cell lines | Induction of cytotoxicity, cell cycle arrest, and apoptosis. Less toxic to normal cells. | [3][4] |

| Lung Cancer | 95-D | Induction of apoptosis and cell cycle arrest at G1 phase. | [4] |

| Breast Cancer | MDA-MB-231 | Suppression of growth and invasive behavior. | [5] |

| Prostate Cancer | PC-3 | Suppression of growth and invasive behavior. | [5] |

| Cervical Cancer | HeLa | Induction of apoptosis through a mitochondria-mediated pathway. | [6] |

Note: While this compound is a component of the triterpenoid fraction of Ganoderma lucidum exhibiting these anti-cancer effects, specific IC50 values for this compound against these cell lines were not found in the reviewed literature. The provided data pertains to the broader class of ganoderic acids.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB, MAPK, and AP-1 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of IκBα, which prevents the release and nuclear translocation of the active p65 subunit. This, in turn, downregulates the expression of pro-inflammatory genes.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ganoderic Acids: A Technical Overview of Their Core Mechanisms of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential as anti-cancer therapeutic agents.[1][2] Over 130 distinct GAs have been identified, each with a unique chemical structure that contributes to a wide range of pharmacological activities.[1][3] While research has explored the anti-cancer properties of numerous GA isomers, such as Ganoderic Acid A, T, and DM, specific and detailed mechanistic data for Ganoderenic Acid C in cancer cells remains limited in publicly accessible literature. However, the available research on closely related isomers provides a strong foundation for understanding the probable multi-pronged mechanisms by which this class of compounds combats cancer. This technical guide synthesizes the current understanding of the core anti-cancer mechanisms of ganoderic acids, focusing on apoptosis induction, cell cycle arrest, and inhibition of metastasis, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Ganoderic acids exert their anti-cancer effects through a multi-faceted approach, primarily targeting key signaling pathways that regulate cell death, proliferation, and invasion.[2][4]

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of action for several ganoderic acids is the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[2] This process is critical for eliminating cancerous cells.

-

Modulation of Bcl-2 Family Proteins: GAs alter the balance of pro-apoptotic and anti-apoptotic proteins. For instance, Ganoderic Acid T (GA-T) has been shown to upregulate the expression of the pro-apoptotic protein Bax while not significantly changing the anti-apoptotic protein Bcl-2, thereby decreasing the Bcl-2/Bax ratio.[5] This shift is a critical determinant for initiating apoptosis.[2]

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.[2] This leads to a reduction in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][5]

-

Caspase Activation: In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9.[3] Caspase-9 then activates executioner caspases, such as caspase-3.[2][6] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and PARP cleavage.[2][6][7] Studies have confirmed that GAs stimulate the activity of caspase-3 and caspase-9, but not caspase-8, confirming their action through the intrinsic pathway.[1][5]

-

Role of p53: The tumor suppressor protein p53 is often upregulated by GAs like GA-T, which can, in turn, promote the expression of Bax, further driving the apoptotic process.[1][5]

Caption: Mitochondria-mediated apoptosis pathway induced by Ganoderic Acids.

Cell Cycle Arrest

Ganoderic acids can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to mitosis.[8]

-

G1 Phase Arrest: Ganoderic Acid DM (GA-DM) and Ganoderic Acid T (GA-T) have been shown to mediate cell cycle arrest at the G1 phase in breast and lung cancer cells, respectively.[5][8] This is often achieved by significantly decreasing the protein levels of key G1 phase regulators, including Cyclin-Dependent Kinases (CDK2, CDK6) and Cyclin D1.[7][8]

-

G2/M Phase Arrest: In other contexts, such as in hepatoma cells, triterpene-enriched extracts from Ganoderma can cause G2/M phase arrest.[9]

-

Modulation of p21: The induction of cell cycle arrest can also be mediated by the upregulation of CDK inhibitors like p21, which promotes arrest at the G1 phase by inhibiting cyclin-CDK complexes.[10]

Caption: Mechanism of G1 phase cell cycle arrest by Ganoderic Acids.

Inhibition of Cancer Cell Invasion and Metastasis

A crucial aspect of the anti-cancer activity of GAs is their ability to inhibit tumor cell invasion and metastasis, which are the primary causes of cancer-related mortality.[2]

-

NF-κB Pathway Inhibition: This is primarily achieved by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of genes involved in inflammation, cell survival, and metastasis.[2][11] Ganoderic Acid C1, for instance, has been shown to be a potent inhibitor of the NF-κB pathway.[12] GAs can prevent the degradation of IκBα, which effectively traps NF-κB in the cytoplasm and blocks its transcriptional activity.[1]

-

Downregulation of MMPs: By inhibiting NF-κB, GAs down-regulate the expression of its target genes, including Matrix Metalloproteinases (MMPs) like MMP-2 and MMP-9.[1] MMPs are enzymes that degrade the extracellular matrix, a key step in cancer cell invasion and metastasis.

Quantitative Data Summary

The biological activity of various ganoderic acids has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Ganoderic Acid Derivatives

| Ganoderic Acid Isomer | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Ganoderic Acid C | Macrophages (LPS-induced) | (Inflammation Model) | 24.5 µg/mL (for TNF-α) | [11] |

| Ganoderma Extract | MDA-MB-231 | Breast Cancer | 25.38 µg/mL | [13] |

| Ganoderma Extract | SW 620 | Colorectal Cancer | 47.90 µg/mL | [13] |

| GSE | HepG2 | Hepatoma | 70.14 µg/mL | [9] |

| GSE | HL-7702 (Normal Liver) | Normal | 280.56 µg/mL | [9] |

Note: GSE = Ganoderma sinensis spores extract.

Table 2: Effects of Ganoderic Acids on Cell Cycle Distribution

| Treatment | Cell Line | % of Cells in G2/M Phase (Mean ± SD) | Condition | Reference |

| Control | HepG2 | 21.03 ± 1.10% | Untreated | [9] |

| GSE (50 µg/mL) | HepG2 | 30.8 ± 1.4% | 24h treatment | [9] |

| GSE (100 µg/mL) | HepG2 | 42.2 ± 2.6% | 24h treatment | [9] |

Experimental Protocols

The following protocols outline key methodologies used to elucidate the mechanisms of action of ganoderic acids.

Cell Viability and Cytotoxicity Assay (e.g., MTT or CCK-8)

-

Principle: To determine the inhibitory effect of GAs on the proliferation of cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and cultured overnight.[9]

-

Treatment: Cells are treated with various concentrations of the specific ganoderic acid for specified time periods (e.g., 24, 48, 72 hours). A control group is treated with the vehicle (e.g., DMSO).

-

Assay: MTT or CCK-8 reagent is added to each well and incubated. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.

-

Quantification: The absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: To quantify the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[2]

-

Methodology:

-

Cell Preparation: Approximately 1 x 10⁶ cells are cultured and treated with the ganoderic acid for a specified time (e.g., 24 hours).[2]

-

Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Samples are analyzed on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the differentiation and quantification of cells in each phase.[2]

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and metastasis signaling pathways.

-

Methodology:

-

Protein Extraction: Cells are treated with GAs, and total protein is extracted using lysis buffer.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21, NF-κB).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General experimental workflow for in vitro analysis of Ganoderic Acids.

Conclusion

Ganoderic acids represent a promising class of natural compounds with significant anti-cancer potential. Their mechanisms of action are multifaceted, involving the induction of mitochondria-mediated apoptosis, cell cycle arrest at key checkpoints, and the inhibition of metastatic signaling pathways like NF-κB. While comprehensive data on the specific anti-cancer mechanisms of this compound is still emerging, the extensive research on other GA isomers provides a robust framework for its potential therapeutic activities. Further investigation is warranted to isolate and characterize the precise molecular targets and efficacy of this compound in various cancer models, which will be crucial for its future development as a novel oncology therapeutic.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acid X, a lanostanoid triterpene, inhibits topoisomerases and induces apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Apoptosis Pathways Induced by Ganoderenic Acid C

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ganoderenic acids, a class of triterpenoids isolated from Ganoderma lucidum, have garnered significant interest for their potential as anti-cancer agents. This technical guide focuses on the apoptotic pathways induced by Ganoderenic acid C, with a specific emphasis on its well-studied derivatives, Ganoderenic acid C1 (GA-C1) and Ganoderenic acid C2 (GA-C2). This document provides a comprehensive overview of the current understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. The primary mechanism of anti-cancer activity for these compounds is the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases. This guide aims to serve as a valuable resource for researchers and professionals in the fields of oncology and drug discovery.

Introduction

Ganoderenic acids, derived from the medicinal mushroom Ganoderma lucidum, represent a diverse group of bioactive triterpenoids with a wide range of pharmacological activities. Among these, their anti-tumor properties have been a key area of investigation. This guide specifically delves into the apoptotic mechanisms of this compound and its derivatives. While research on "this compound" as a general compound is limited, substantial data is available for its specific isoforms, Ganoderenic acid C1 and C2. These compounds have demonstrated cytotoxic effects against various cancer cell lines, primarily by inducing programmed cell death, or apoptosis. Understanding the intricate signaling cascades initiated by these molecules is crucial for their development as potential chemotherapeutic agents.

Quantitative Data on Anti-Cancer Effects

The anti-cancer efficacy of Ganoderenic acid C1 has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its effects on different cancer cell lines.

Table 1: IC50 Values of Ganoderic Acid C1 in Various Cancer Cell Lines (48h treatment) [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 75.8 |

| HepG2 | Hepatocellular Carcinoma | 92.3 |

| SMMC7721 | Hepatocellular Carcinoma | 85.1 |

| MDA-MB-231 | Breast Cancer | 110.5 |

Table 2: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment) [1]

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |

| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |

Table 3: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment) [1]

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |

| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |

| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |

Core Signaling Pathways

Ganoderenic acid C1 is hypothesized to induce apoptosis primarily through the mitochondria-mediated intrinsic pathway.[2] This involves the modulation of key regulatory proteins and the activation of a caspase cascade. While the direct apoptotic pathways of Ganoderenic acid C2 are less defined, its role in modulating immune-related pathways suggests an indirect influence on cancer cell death.

Ganoderic Acid C1-Induced Mitochondrial Apoptosis Pathway

The intrinsic apoptosis pathway initiated by Ganoderic acid C1 involves a series of mitochondrial events. It is proposed that GA-C1 can alter the mitochondrial membrane potential, leading to the release of cytochrome c.[2] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. A key aspect of this pathway is the regulation of the Bcl-2 family of proteins, where GA-C1 is thought to decrease the ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax).[2]

Caption: Proposed mitochondrial apoptosis pathway induced by Ganoderic Acid C1.

Ganoderic Acid C2 and Immune-Related Pathways

Ganoderic acid C2 has been shown to modulate immune responses, which can indirectly contribute to anti-tumor activity.[3] Its effects on pathways such as the T cell receptor signaling pathway and the PD-L1 expression/PD-1 checkpoint pathway suggest a role in enhancing the immune system's ability to recognize and eliminate cancer cells.[3]

Caption: Plausible immune-related pathways modulated by Ganoderic Acid C2.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to evaluate the apoptotic effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Ganoderenic acid C1 on cancer cells.[1]

-

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, SMMC7721, MDA-MB-231)

-

Ganoderic acid C1 (stock solution in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Prepare serial dilutions of Ganoderic acid C1 in culture medium. The final DMSO concentration should be less than 0.1%.[1]

-

Remove the old medium and treat the cells with various concentrations of Ganoderic acid C1 for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).[1]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 490 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.[1]

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the apoptotic cell population induced by Ganoderic acid C1.[1]

-

Materials:

-

Cancer cells treated with Ganoderic acid C1

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Ganoderic acid C1 for the desired time.[1]

-

Harvest both adherent and floating cells and wash with cold PBS.[1]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Analyze the cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol analyzes the effect of Ganoderic acid C1 on cell cycle progression.[1]

-

Materials:

-

Cancer cells treated with Ganoderic acid C1

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Ganoderic acid C1 for the desired time.[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.[1]

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[1]

-

Incubate at -20°C for at least 2 hours.[1]

-

Centrifuge the fixed cells and wash with PBS.[1]

-

Resuspend the cell pellet in PI staining solution containing RNase A.[1]

-

Incubate in the dark at room temperature for 30 minutes.[1]

-

Analyze the cell cycle distribution using a flow cytometer.[1]

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol investigates the effect of Ganoderic acid C1 on the expression of key proteins in signaling pathways.[2]

-

Materials:

-

Cancer cells treated with Ganoderic acid C1

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Caspase-9)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with Ganoderic acid C1.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.[2]

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Experimental Workflow

The following diagram illustrates a general workflow for assessing the anti-cancer activity of Ganoderic Acid C1.

Caption: General experimental workflow for assessing Ganoderic Acid C1's anti-cancer activity.

Conclusion

Ganoderenic acid C1 has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. The primary mechanism appears to be through the intrinsic mitochondrial pathway, leading to cell cycle arrest and programmed cell death. Ganoderenic acid C2, while less studied for its direct apoptotic effects, shows promise in modulating the immune system to combat cancer. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of these compounds. Future studies should focus on elucidating the precise molecular targets of this compound derivatives and evaluating their efficacy and safety in preclinical and clinical settings.

References

Section 1: Ganoderenic Acid C1 - Anti-inflammatory Mechanisms with Implications for Metastasis

An in-depth analysis of the anti-metastatic properties of Ganoderenic acid C and its related compounds from Ganoderma lucidum.

This technical guide provides a comprehensive overview of the anti-metastatic effects of Ganoderic acids, with a specific focus on the available data for Ganoderenic acid C1. Due to the limited research specifically on this compound, this document broadens its scope to include well-documented anti-metastatic activities of other major Ganoderic acids, such as A, T, and Me. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

While direct studies on the anti-metastatic effects of this compound are limited, research on Ganoderenic acid C1 (GAC1) has identified significant anti-inflammatory properties that are closely linked to cancer metastasis. Chronic inflammation is a key driver of tumor progression and metastasis. GAC1 has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine, in both murine macrophages and peripheral blood mononuclear cells (PBMCs) from asthma patients[1]. This inhibition is achieved through the downregulation of several key signaling pathways integral to metastasis.

The primary mechanism of GAC1's anti-inflammatory action involves the suppression of the NF-κB signaling pathway[1][2]. Additionally, it partially suppresses the MAPK and AP-1 signaling pathways[1]. These pathways are crucial in regulating the expression of genes involved in cell proliferation, survival, and invasion. By inhibiting these signaling cascades, Ganoderenic acid C1 demonstrates a potential, albeit indirect, anti-metastatic effect by modulating the inflammatory tumor microenvironment.

Section 2: Anti-Metastatic Effects of the Broader Ganoderic Acid Family

Other members of the Ganoderic acid family have been more extensively studied for their direct anti-metastatic properties. These compounds interfere with multiple stages of the metastatic cascade, including cell adhesion, migration, and invasion, primarily by modulating key regulatory proteins.

Inhibition of Cell Adhesion, Migration, and Invasion

Metastasis begins with the detachment of cancer cells from the primary tumor, followed by invasion into surrounding tissues and migration to distant sites. Several Ganoderic acids have demonstrated potent inhibitory effects on these initial steps.

-

Ganoderic Acid T (GA-T): Promotes cancer cell aggregation while simultaneously inhibiting their adhesion to the extracellular matrix (ECM) in HCT-116 colon cancer cells. It also suppresses the migration of highly metastatic 95-D lung cancer cells.[3][4]

-

Ganoderic Acid Me (GA-Me): Similarly promotes homotypic aggregation of 95-D lung cancer cells and inhibits their adherence to the ECM. Wound healing assays confirm that GA-Me inhibits the migration of these cells in a dose- and time-dependent manner.[5][6]

-

Ganoderic Acids A and H (GA-A, GA-H): Suppress the invasive behavior, including adhesion, migration, and invasion, of highly aggressive MDA-MB-231 breast cancer cells[7][8].

Modulation of Key Signaling Pathways

The anti-metastatic activity of Ganoderic acids is rooted in their ability to modulate critical signaling pathways that control the expression of metastasis-related proteins.

NF-κB and AP-1 Signaling: The transcription factors NF-κB and AP-1 are master regulators of genes involved in inflammation, cell survival, and invasion. Multiple Ganoderic acids exert their anti-metastatic effects by inhibiting these pathways.

-

GA-T and GA-Me: Inhibit the nuclear translocation of NF-κB[3][9]. This leads to the downregulation of key target genes that promote invasion, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA)[3][10].

-

GA-A and GA-H: Mediate their biological effects in breast cancer cells through the inhibition of both AP-1 and NF-κB[7][8].

Downregulation of MMPs and uPA: Matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) are enzymes that degrade the ECM, a critical step for cancer cell invasion.

-

GA-T and GA-Me: Inhibit cancer cell invasion by downregulating the expression of MMP-2 and MMP-9[3][5][6][11]. GA-T also downregulates uPA expression[3].

-

GA-A and GA-H: The inhibition of NF-κB by these acids results in the suppression of uPA secretion[7][8].

Section 3: Quantitative Data Summary

The following tables summarize the quantitative data on the anti-metastatic and cytotoxic effects of various Ganoderic acids from the cited literature.

Table 1: In Vitro Cytotoxicity of Ganoderic Acids on Cancer Cell Lines

| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

|---|---|---|---|---|---|

| GA-A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24h | [12] |

| GA-A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24h | [12] |

| GA-T | HCT-116 | Colon Carcinoma | 15.7 ± 2.8 µM | 24h | [4] |

| GA-T | 95-D | Lung Cancer | 27.9 µg/ml | Not Specified |[13] |

Table 2: In Vivo Anti-Metastatic Effects of Ganoderic Acids

| Ganoderic Acid | Animal Model | Cancer Type | Effect | Reference |

|---|---|---|---|---|

| GA-Me | C57BL/6 Mice | Lewis Lung Carcinoma | Significantly reduced tumor growth and lung metastasis. | [14] |

| GA-T | Lewis Lung Carcinoma Model | Lewis Lung Carcinoma | Suppressed tumor growth and LLC metastasis; downregulated MMP-2 and MMP-9 mRNA. |[3][4] |

Section 4: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-metastatic effects of Ganoderic acids.

Protocol 4.1: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

-

Materials: 24-well Transwell inserts (8 µm pore size), Matrigel basement membrane matrix, serum-free medium, complete medium with chemoattractant (e.g., 10% FBS), Ganoderic acid compound, cancer cells, cotton swabs, methanol, crystal violet stain.

-

Procedure:

-

Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.

-

Pre-treat cancer cells with various concentrations of the Ganoderic acid (and a vehicle control) for a specified time (e.g., 24 hours).

-

Harvest the treated cells and resuspend them in a serum-free medium.

-

Seed the cell suspension into the upper chamber of the Transwell insert.

-

Add complete medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours to allow for invasion.

-

After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the dye and measure absorbance with a microplate reader or count the stained cells under a microscope in several random fields to quantify invasion.

-

Protocol 4.2: Wound Healing (Scratch) Assay

This assay assesses cell migration by measuring the rate at which cells close a manually created "wound" in a confluent cell monolayer.

-

Materials: 6-well plates, cancer cells, serum-free or low-serum medium, Ganoderic acid compound, p200 pipette tip, microscope with a camera.

-

Procedure:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a linear scratch (wound) in the monolayer using a sterile p200 pipette tip.

-

Gently wash with PBS to remove detached cells.

-

Replace the medium with a fresh, low-serum medium containing various concentrations of the Ganoderic acid (and a vehicle control).

-

Capture images of the scratch at time 0.

-

Incubate the plates and capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area to quantify cell migration.

-

Protocol 4.3: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in metastasis (e.g., MMPs, NF-κB, p-IκBα).

-

Materials: Cancer cells treated with Ganoderic acid, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (specific to target proteins), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

-

Procedure:

-

Treat cells with Ganoderic acid for the desired time, then harvest and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an ECL substrate.

-

Detect the chemiluminescent signal using an imaging system and perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.

-

Conclusion

The available scientific evidence strongly supports the anti-metastatic potential of the Ganoderic acid family of triterpenoids. While direct research on this compound is nascent, studies on the closely related Ganoderenic acid C1 indicate a potent anti-inflammatory activity through the inhibition of NF-κB, MAPK, and AP-1 signaling, which is highly relevant to cancer metastasis. More broadly, Ganoderic acids A, T, and Me have been conclusively shown to inhibit cancer cell adhesion, migration, and invasion. The primary mechanism involves the suppression of the NF-κB and AP-1 signaling pathways, leading to the downregulation of critical ECM-degrading enzymes like MMP-2, MMP-9, and uPA. These findings, supported by in vitro quantitative data and in vivo animal models, establish Ganoderic acids as promising candidates for the development of novel anti-metastatic therapies. Further investigation is warranted to specifically elucidate the direct anti-metastatic activities and mechanisms of this compound.

References

- 1. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academy.miloa.eu [academy.miloa.eu]

- 5. academy.miloa.eu [academy.miloa.eu]

- 6. Ganoderic acid Me inhibits tumor invasion through down-regulating matrix metalloproteinases 2/9 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderenic Acid C as an Anti-Inflammatory Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the scientific evidence supporting its efficacy, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. This compound exerts its anti-inflammatory effects primarily through the downregulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1). This modulation leads to a significant reduction in the production of pro-inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing the foundational knowledge required for further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.

Ganoderma lucidum, a mushroom with a long history of use in traditional Asian medicine, is a rich source of bioactive compounds, including a class of triterpenoids known as ganoderic acids.[1] Among these, this compound has been identified as a potent inhibitor of inflammatory responses.[2] This guide synthesizes the current understanding of this compound's anti-inflammatory properties, providing a technical foundation for its potential development as a therapeutic agent.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting and inhibiting key intracellular signaling cascades that are critical for the production of pro-inflammatory mediators in immune cells, particularly macrophages.[3] The primary mechanisms involve the suppression of the NF-κB, MAPK, and AP-1 signaling pathways.[4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α.[5] this compound has been shown to inhibit the phosphorylation of IκB and the nuclear translocation of the p65 subunit, thereby blocking the activation of the NF-κB pathway.[4][6]

This compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK and AP-1 Signaling Pathways

The MAPK pathway, which includes extracellular-signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] Activation of the MAPK pathway leads to the activation of the transcription factor AP-1, which is composed of c-Jun and c-Fos proteins, and also contributes to the expression of inflammatory genes.[4] this compound has been observed to suppress the phosphorylation of ERK1/2 and JNK, but not p38.[4] This selective inhibition leads to a reduction in the activation of c-Jun, a key component of the AP-1 complex.[4]

This compound modulates the MAPK and AP-1 signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Cell Line | Stimulus | IC50 | Concentration Range Tested | Reference(s) |

| TNF-α | RAW 264.7 | LPS | 24.5 µg/mL | 2.5 - 40 µg/mL | [2] |

| TNF-α | Human PBMCs | LPS | Not specified, significant inhibition at 20 and 40 µg/mL | Not specified | [4] |

IC50: Half-maximal inhibitory concentration. LPS: Lipopolysaccharide. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Modulation of Signaling Pathway Components

| Pathway | Protein | Effect | Concentration (µg/mL) | Cell Line | Reference(s) |

| NF-κB | p-IκB (total) | Dose-dependent reduction | 10 and 20 | RAW 264.7 | [3] |

| p-p65 (nuclear) | Dose-dependent reduction | 10 and 20 | RAW 264.7 | [3] | |

| MAPK | p-ERK1/2 | Reduction | 10 and 20 | RAW 264.7 | [3] |

| p-JNK | Reduction | 10 and 20 | RAW 264.7 | [3] | |

| p-p38 | No significant effect | 10 and 20 | RAW 264.7 | [3] | |

| AP-1 | c-Jun | Reduction | 10 and 20 | RAW 264.7 | [3] |

| c-Fos | No significant effect | 10 and 20 | RAW 264.7 | [3] |

p-: phosphorylated form.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for investigating the in vitro anti-inflammatory effects of this compound.[3][4]

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein extraction).

-

Allow cells to adhere and grow overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µg/mL) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine analysis, shorter times for signaling protein analysis).

-

General experimental workflow for in vitro studies.

Cell Viability Assay (MTT Assay)

This assay is essential to confirm that the observed anti-inflammatory effects are not a result of cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Following the treatment protocol in a 96-well plate, remove the culture medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3-4 hours.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α) in the cell culture supernatants.

-

Protocol:

-

Collect the cell culture supernatants after the treatment period.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, the supernatant is added to a plate pre-coated with a capture antibody.

-

A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change.

-

The absorbance is read on a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

Protein Analysis (Western Blot)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways (e.g., p-p65, p-ERK).

-

Protocol:

-

Protein Extraction: Lyse the treated cells to extract total cellular or nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands to quantify the relative protein expression levels.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a potent anti-inflammatory agent. Its ability to significantly inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages is a key finding.[2] The elucidation of its mechanism of action, primarily through the inhibition of the NF-κB pathway and partial suppression of the MAPK and AP-1 signaling cascades, provides a solid foundation for its further development.[3][4]

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases. Pharmacokinetic and pharmacodynamic studies will also be crucial to determine its bioavailability and optimal dosing. Furthermore, structure-activity relationship studies could lead to the synthesis of even more potent and specific derivatives. The comprehensive data and protocols provided herein are intended to facilitate these future investigations, ultimately aiming to translate the therapeutic promise of this compound into clinical applications.

References

- 1. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Ganoderic Acid C Analogs for Preliminary Research

Disclaimer: This technical guide focuses on Ganoderic acid C1 and C2 as representative compounds of the Ganoderic acid C class. Extensive literature searches yielded limited specific data on the biological activities and mechanisms of "Ganoderenic acid C." However, the closely related analogs, Ganoderic acid C1 and C2, have been more thoroughly investigated and serve as valuable proxies for understanding the potential therapeutic properties of this class of compounds.

Introduction